molecular formula C26H26N2O5S B4322210 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate

Cat. No.: B4322210
M. Wt: 478.6 g/mol
InChI Key: NDIMZWNPIQVJAA-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a benzoyl group attached to a cysteinate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate acylating agent under controlled conditions to form the methoxyphenyl intermediate.

    Coupling with Cysteine: The methoxyphenyl intermediate is then coupled with cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Benzoylation: The final step involves the benzoylation of the cysteine derivative using benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-benzamido-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-32-22-14-12-21(13-15-22)27-24(29)16-33-26(31)23(18-34-17-19-8-4-2-5-9-19)28-25(30)20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIMZWNPIQVJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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